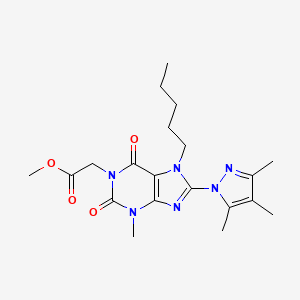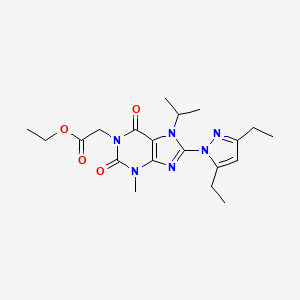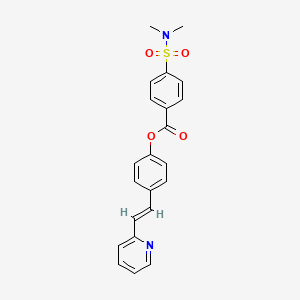
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate
Descripción general
Descripción
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate, also known as DASB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective serotonin transporter (SERT) ligand, meaning that it binds specifically to the SERT protein found in the brain and nervous system.
Mecanismo De Acción
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate binds specifically to the SERT protein, blocking the reuptake of serotonin into presynaptic neurons and increasing the concentration of serotonin in the synaptic cleft. This leads to increased activation of postsynaptic serotonin receptors, which can have a range of physiological effects depending on the specific receptor subtype and location.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on a range of factors, including the dose, route of administration, and specific brain regions targeted. Some of the potential effects of this compound include alterations in mood, behavior, and cognitive function, as well as changes in heart rate, blood pressure, and other physiological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is its high selectivity for the SERT protein, which allows for specific targeting and visualization of this protein in the brain and nervous system. Additionally, this compound has a relatively long half-life, which allows for extended imaging sessions and more accurate measurements of SERT activity.
However, there are also some limitations to the use of this compound in lab experiments. For example, its high selectivity means that it may not be useful for studying other neurotransmitter systems or proteins, and its effects may be confounded by other factors such as stress or environmental stimuli.
Direcciones Futuras
There are many potential future directions for research on (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate and its applications. One area of interest is the development of new radiotracers that can target other neurotransmitter systems or proteins, allowing for a more comprehensive understanding of the brain and nervous system. Additionally, there is ongoing research into the potential therapeutic applications of SERT ligands such as this compound, particularly in the treatment of mood disorders such as depression and anxiety. Overall, the continued study of this compound and related compounds is likely to yield valuable insights into the complex interactions of the brain and nervous system.
Aplicaciones Científicas De Investigación
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate has been used extensively in scientific research as a tool for studying the SERT protein and its role in various physiological processes. One of the main applications of this compound is in the field of neuroimaging, where it is used as a radiotracer for positron emission tomography (PET) imaging. PET imaging allows researchers to visualize the distribution and activity of the SERT protein in the brain and nervous system, providing valuable insights into its function and potential therapeutic applications.
Propiedades
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-14-9-18(10-15-21)22(25)28-20-12-7-17(8-13-20)6-11-19-5-3-4-16-23-19/h3-16H,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKOCDJLBOVOLZ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




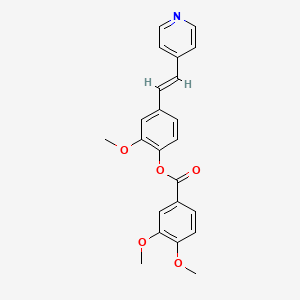
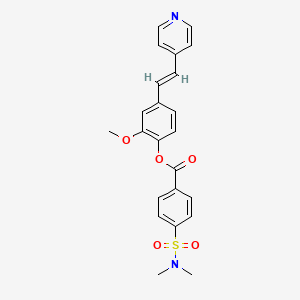
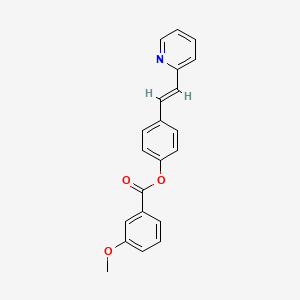
![3-fluoro-N-(4-(3-oxo-4-propyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzamide](/img/structure/B3396245.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3396252.png)
![2-(2-chlorophenoxy)-N-(4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396260.png)
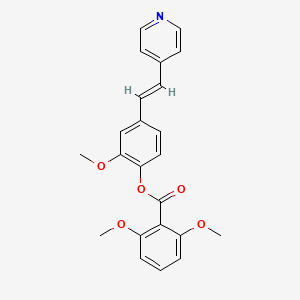

![2-(4-chlorophenoxy)-N-(5-methyl-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3396293.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3396301.png)

